sRANKL-IN-3

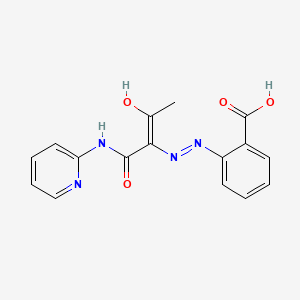

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N4O4 |

|---|---|

Molecular Weight |

326.31 g/mol |

IUPAC Name |

2-[[(E)-3-hydroxy-1-oxo-1-(pyridin-2-ylamino)but-2-en-2-yl]diazenyl]benzoic acid |

InChI |

InChI=1S/C16H14N4O4/c1-10(21)14(15(22)18-13-8-4-5-9-17-13)20-19-12-7-3-2-6-11(12)16(23)24/h2-9,21H,1H3,(H,23,24)(H,17,18,22)/b14-10+,20-19? |

InChI Key |

POMSQYBRHUFFDO-VKZHOKTNSA-N |

Isomeric SMILES |

C/C(=C(/C(=O)NC1=CC=CC=N1)\N=NC2=CC=CC=C2C(=O)O)/O |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=N1)N=NC2=CC=CC=C2C(=O)O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Srankl in 3 Action at Molecular and Cellular Levels

Identification of sRANKL-IN-3 Binding Modality and Affinity

The inhibitory action of this compound is predicated on its direct and selective interaction with the soluble form of Receptor Activator of Nuclear Factor-κB Ligand (sRANKL).

Direct Binding to sRANKL and Specificity Analysis

Research has demonstrated that this compound, also identified as compound S3-15, selectively binds to sRANKL. arctomsci.comresearchgate.net Through molecular dynamic simulations, a unique binding site was identified on soluble RANKL that is not present on its membrane-bound counterpart, which allows for this selective interaction. researchgate.net Isothermal titration calorimetry (ITC) experiments have quantified the binding affinity, revealing a dissociation constant (K D) of 5.78 μM for the interaction between this compound and sRANKL. arctomsci.comnih.gov This binding is significantly stronger than its interaction with binary-RANKL, which has a K D of 124 μM, highlighting the inhibitor's selectivity for the soluble form. arctomsci.comnih.gov Further studies using 1H-NMR STD transfer experiments confirmed that aromatic peaks of this compound appear in the presence of sRANKL but are absent with L-RANKL, underscoring the low binding affinity for the membrane-bound form. nih.govresearchgate.net Pull-down assays using a biotin-labeled derivative of this compound (S3-15B) further validated its ability to bind to sRANKL. nih.gov

Inhibition of sRANKL-RANK Protein-Protein Interactions

By binding to sRANKL, this compound effectively blocks the protein-protein interaction between sRANKL and its receptor, RANK. arctomsci.comresearchgate.net This inhibition is crucial as the binding of the sRANKL trimer to three RANK receptors is a prerequisite for forming a functional signaling complex that initiates osteoclastogenesis. researchgate.netnih.gov The inhibitory concentration (IC 50) of this compound against sRANKL-induced osteoclastogenesis is 0.19 μM. arctomsci.com In contrast, its inhibitory effect on osteoclastogenesis induced by membrane-bound RANKL (mRANKL) is significantly weaker, with an IC 50 of 4.14 μM, which is consistent with its weaker binding affinity for mRANKL. researchgate.netnih.gov This selective inhibition of the sRANKL-RANK interaction is a key aspect of its mechanism, allowing it to potentially avoid the immunosuppressive side effects associated with non-selective RANKL inhibition. researchgate.net

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Target | Reference |

|---|---|---|---|

| Binding Affinity (K D) | 5.78 μM | sRANKL | arctomsci.comnih.gov |

| Binding Affinity (K D) | 124 μM | binary-RANKL | arctomsci.comnih.gov |

| Inhibitory Concentration (IC 50) | 0.19 μM | sRANKL-induced osteoclastogenesis | arctomsci.com |

| Inhibitory Concentration (IC 50) | 4.14 μM | mRANKL-induced osteoclastogenesis | researchgate.netnih.gov |

Modulation of Intracellular Signaling Pathways by this compound

The inhibition of the sRANKL-RANK interaction by this compound leads to the downstream modulation of several critical intracellular signaling pathways.

Effects on Tumor Necrosis Factor Receptor-Associated Factor 3 (TRAF3)/NF-κB-Inducible Kinase (NIK) Pathway Activity

The RANKL/RANK signaling axis is known to influence the TRAF3/NIK pathway. nih.govresearchgate.netresearchgate.netmdpi.com Specifically, RANKL can induce the degradation of TRAF3, which is a negative regulator of the non-canonical NF-κB pathway. e-enm.orgnih.gov This degradation allows for the accumulation and activation of NIK. e-enm.orgnih.gov Studies have shown that this compound, by acting as a RANKL inhibitor, can reverse the effects mediated by the TRAF3/NIK pathway. researchgate.netresearchgate.netmdpi.com For instance, in high glucose-induced RINm5F cells, the apoptotic effects mediated by the TRAF3/NIK pathway were reversed by this compound. researchgate.netresearchgate.netmdpi.com Mechanistic studies revealed that the administration of this compound in conjunction with TRAF3 deletion reduced the activity of NIK in these cells. nih.gov

Regulation of Nuclear Factor Kappa-B (NF-κB) Signaling Cascade

The NF-κB signaling pathway is a primary downstream target of RANKL/RANK activation. e-enm.orgfrontiersin.orgijbs.come-enm.org The binding of RANKL to RANK recruits adaptor proteins like TRAF6, leading to the activation of the IκB kinase (IKK) complex and subsequent activation of NF-κB. ijbs.come-enm.orgspandidos-publications.com Research indicates that this compound suppresses RANKL-mediated NF-κB signaling. arctomsci.comresearchgate.net This has been demonstrated through luciferase reporter assays, which showed reduced NF-κB and NFATC-luciferase expression in the presence of this compound. researchgate.net By inhibiting this pathway, this compound can suppress the expression of osteoclast markers. researchgate.net

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38, JNK)

In addition to the NF-κB pathway, RANKL binding to RANK also activates several mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are crucial for osteoclast differentiation and function. spandidos-publications.comresearchgate.net Studies have consistently shown that this compound suppresses the RANKL-mediated MAPK signaling pathway. arctomsci.comresearchgate.net Treatment with sRANKL has been shown to activate the phosphorylation of ERK, p38, and Akt. researchgate.net Other research has indicated that inhibitors of the MAPK pathway can repress RANKL-induced osteoclastogenesis. nih.gov Specifically, the JNK/c-Jun signaling pathway has been identified as having an anti-apoptotic effect in osteoclasts, which is activated by RANKL. nih.gov

Influence on Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs essential cellular functions, including the cell cycle, proliferation, survival, and metabolism. wikipedia.orgnih.govmdpi.com Its activation is critical for regulating cell growth and is a convergence point for numerous stimuli. nih.gov The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT. wikipedia.org Activated AKT can trigger a range of downstream effects, including the activation of the mammalian target of rapamycin (B549165) (mTOR). wikipedia.orgnih.gov The mTOR protein is a component of two distinct complexes, mTORC1 and mTORC2, which together control cell growth, proliferation, and survival. frontiersin.org

The activation of the PI3K/AKT/mTOR pathway is a known consequence of the interaction between the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its receptor, RANK. d-nb.info As this compound functions as an inhibitor of soluble RANKL (sRANKL), its mechanism involves the interruption of the signaling cascades that RANKL typically initiates. nih.gov By preventing RANKL from binding to its receptor, this compound is anticipated to suppress the subsequent activation of the PI3K/AKT/mTOR pathway. This inhibition would in turn downregulate the pathway's control over key cellular processes like cell cycle progression and protein synthesis. nih.gov Dysregulation and overactivity of this pathway are frequently observed in various cancers, where it contributes to reduced apoptosis and increased proliferation. wikipedia.orgmdpi.com

Downstream Effects on Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) and Activator Protein 1 (AP-1) Transcriptional Activity

The binding of RANKL to its receptor sets off a signaling cascade that culminates in the activation of several key transcription factors essential for osteoclast differentiation. d-nb.info Among the most critical of these are Activator Protein 1 (AP-1) and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). d-nb.infomdpi.com

The AP-1 transcription factor, a complex typically composed of proteins from the c-Fos and c-Jun families, is a primary target of RANKL signaling. d-nb.infonih.gov The induction of c-Fos is a critical step for the subsequent robust expression of NFATc1. biomolther.org In fact, the RANKL-induced activation of NFATc1 is completely abrogated in cells that lack c-Fos. biomolther.org

NFATc1 is considered a master regulator of osteoclastogenesis. d-nb.infomdpi.com Following its activation and expression, which is driven by AP-1, NFATc1 autoamplifies its own expression and orchestrates the transcription of numerous osteoclast-specific genes. d-nb.infomdpi.com These genes include those for tartrate-resistant acid phosphatase (TRAP), calcitonin receptor, OSCAR, and Cathepsin K. d-nb.infonih.gov NFATc1 cooperates with other transcription factors, including AP-1 itself, to induce these specific genes required for bone resorption. mdpi.comnih.gov

Given that this compound acts as a RANKL inhibitor, it effectively blocks the initial trigger of this entire downstream pathway. nih.gov By preventing RANKL-RANK interaction, this compound is expected to suppress the activation of AP-1 and, consequently, prevent the transcriptional induction of NFATc1. This disruption halts the genetic program for osteoclast differentiation and function.

Table 1: Key Transcription Factors in RANKL Signaling

| Transcription Factor | Component Proteins | Role in RANKL Pathway | Downstream Effects |

| AP-1 (Activator Protein 1) | c-Fos, c-Jun | Activated by RANKL signaling; essential for inducing NFATc1 expression. d-nb.infobiomolther.org | Cooperatively upregulates NFATc1 and stimulates promoter activity of genes like Cathepsin K. d-nb.infonih.gov |

| NFATc1 (Nuclear Factor of Activated T-cells, Cytoplasmic 1) | N/A | Master transcription factor for osteoclastogenesis; its expression is induced by AP-1 following RANKL stimulation. d-nb.infomdpi.com | Autoamplifies its own expression and induces osteoclast-specific genes (e.g., TRAP, Cathepsin K). d-nb.info |

Comparative Analysis of this compound with Existing RANKL Modulators

The modulation of RANKL signaling is a key therapeutic strategy for various bone-related diseases. orthobullets.comnih.gov Several agents with different mechanisms of action have been developed to target this pathway. A comparative analysis of this compound with established RANKL modulators like Denosumab and the endogenous inhibitor Osteoprotegerin (OPG) highlights their distinct characteristics.

This compound is identified as a chemical inhibitor of RANKL. nih.gov As a small molecule inhibitor, it represents a chemical approach to directly interfere with the function of the soluble form of RANKL.

Denosumab is a fully human monoclonal antibody that specifically targets and binds to RANKL, preventing it from activating its receptor, RANK. mdpi.comfrontiersin.org This mode of action is highly specific and has proven effective as an anti-osteoporotic drug. nih.gov It is utilized in clinical practice to inhibit the RANKL/RANK pathway for the prevention of skeletal-related events, particularly in the context of multiple myeloma and osteoporosis. mdpi.com

Osteoprotegerin (OPG) is a natural, soluble decoy receptor for RANKL. frontiersin.orgresearchgate.net Produced by various cells, including osteoblasts, OPG binds to RANKL and prevents it from interacting with RANK on osteoclast precursors. researchgate.netkarger.com This action inhibits osteoclast differentiation and activity, thereby functioning as an endogenous anti-resorptive agent. researchgate.net The balance between RANKL and OPG is a critical determinant of bone homeostasis. aai.org

While all three molecules ultimately inhibit the RANKL signaling pathway, they differ fundamentally in their nature and origin. This compound is a synthetic small molecule, Denosumab is a therapeutic monoclonal antibody (a large protein), and OPG is a naturally occurring decoy receptor protein. The development of small molecule inhibitors like this compound offers an alternative therapeutic modality to the biologics-based approaches of antibodies and decoy receptors.

Table 2: Comparison of RANKL Modulators

| Modulator | Type | Mechanism of Action | Key Characteristics |

| This compound | Small Molecule Chemical Inhibitor | Acts as an inhibitor of soluble RANKL (sRANKL). nih.gov | Represents a chemical-based therapeutic approach to block RANKL function. |

| Denosumab | Monoclonal Antibody | Binds directly to RANKL, blocking its interaction with the RANK receptor. mdpi.comfrontiersin.org | A clinically used biologic drug for treating osteoporosis and preventing skeletal-related events. nih.govmdpi.com |

| Osteoprotegerin (OPG) | Endogenous Decoy Receptor | Acts as a natural, soluble decoy receptor that binds to RANKL, preventing it from activating RANK. frontiersin.orgresearchgate.net | A key physiological regulator of bone remodeling; part of the natural OPG/RANKL/RANK system. frontiersin.org |

Preclinical Efficacy and Biological Impact of Srankl in 3 in Disease Models

Investigations in Bone Metabolism and Resorption Models

Attenuation of Osteoclast Differentiation and Activation In Vitro

The initial evaluation of sRANKL-IN-3's biological activity involved in vitro cell culture systems designed to model osteoclastogenesis, the process of osteoclast formation. These studies are fundamental in determining the direct effects of the compound on the cellular machinery of bone resorption.

The murine macrophage cell line, RAW264.7, is a well-established and widely used model for studying osteoclast differentiation. nih.govoatext.com When stimulated with sRANKL, these cells can differentiate into osteoclast-like cells, which are characterized by being multinucleated and positive for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts. biomolther.orgresearchgate.net

Research investigating the impact of inhibitors on this process often involves co-treating RAW264.7 cells with sRANKL and the compound of interest. The primary endpoint is typically the quantification of TRAP-positive multinucleated cells. biomolther.org Furthermore, the expression of osteoclast-specific genes, such as Acp5 (which codes for TRAP), Mmp9 (Matrix Metallopeptidase 9), and Ctsk (Cathepsin K), is analyzed using techniques like real-time quantitative polymerase chain reaction (qPCR) to assess the inhibitor's effect at the molecular level. biomolther.org The activation of key signaling pathways downstream of RANKL, including MAPKs (p38, ERK, JNK) and NF-κB, is also examined to elucidate the mechanism of action. biomolther.org

Table 1: In Vitro Effects of sRANKL Pathway Inhibitors on RAW264.7 Cells

| Parameter Assessed | Effect of sRANKL Stimulation | Effect of Inhibitor Co-treatment | Key Genes Monitored |

|---|---|---|---|

| Osteoclast Differentiation | Induces formation of TRAP-positive multinucleated cells | Inhibits osteoclast differentiation in a dose-dependent manner | Acp5 (TRAP) |

| Gene Expression | Upregulates osteoclast-specific genes | Downregulates the expression of osteoclast-specific genes | Mmp9, Ctsk |

| Signaling Pathways | Activates MAPKs (p38, ERK, JNK) and NF-κB | Suppresses the activation of downstream signaling pathways | - |

This table summarizes the general findings from studies using RAW264.7 cells to screen for inhibitors of sRANKL-induced osteoclastogenesis. Specific data for this compound would follow this pattern.

To further validate the findings from cell lines, primary bone marrow macrophages (BMMs) are often used. BMMs are precursor cells of osteoclasts and provide a more physiologically relevant in vitro model. nih.govbmbreports.org These cells are harvested from the bone marrow of mice and cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote their proliferation and survival. aai.orgoup.com Subsequent treatment with sRANKL induces their differentiation into mature, functional osteoclasts. aai.orgmdpi.com

Studies using BMMs to evaluate sRANKL inhibitors follow a similar methodology to those with RAW264.7 cells. The number of TRAP-positive multinucleated cells is a primary measure of osteoclast formation. mdpi.comnih.gov Additionally, functional assays, such as F-actin ring formation, which is crucial for the bone-resorbing activity of osteoclasts, are performed. mdpi.com The expression of key transcription factors for osteoclastogenesis, like c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), is also a critical endpoint. mdpi.com

Studies utilizing RAW264.7 Macrophage Cell Line

Mitigation of Bone Loss in In Vivo Animal Models

Following promising in vitro results, the efficacy of this compound is assessed in animal models that mimic human bone diseases. These in vivo studies are crucial for understanding the compound's potential therapeutic utility in a complex biological system.

The ovariectomy (OVX) model in rodents, typically mice or rats, is a gold-standard for studying postmenopausal osteoporosis. orthobullets.comfrontiersin.org The removal of the ovaries leads to estrogen deficiency, which in turn results in increased osteoclast activity and subsequent bone loss, mirroring the condition in postmenopausal women. mdpi.com In these studies, animals undergo either a sham operation or an ovariectomy. The OVX animals are then treated with the investigational compound or a vehicle control. frontiersin.org

The primary outcome of these studies is the assessment of bone microarchitecture, which is typically analyzed using micro-computed tomography (μCT). frontiersin.org Key parameters measured include bone mineral density (BMD), bone volume to total volume ratio (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). bmbreports.orgfrontiersin.org Histomorphometric analysis of bone sections is also performed to quantify cellular parameters such as osteoclast number and surface. mdpi.com Additionally, serum biomarkers of bone turnover, such as RANKL and OPG, are often measured. nih.govfrontiersin.org

Table 2: Key Parameters in Ovariectomy-Induced Osteoporosis Models

| Parameter | Effect of Ovariectomy (OVX) | Expected Effect of this compound Treatment |

|---|---|---|

| Bone Mineral Density (BMD) | Decreased | Attenuated decrease |

| Bone Volume/Total Volume (BV/TV) | Decreased | Attenuated decrease |

| Trabecular Number (Tb.N) | Decreased | Attenuated decrease |

| Trabecular Thickness (Tb.Th) | Decreased | Attenuated decrease |

| Trabecular Separation (Tb.Sp) | Increased | Attenuated increase |

| Serum RANKL/OPG Ratio | Increased | Reduced ratio |

This table outlines the typical changes observed in the OVX model and the anticipated therapeutic effects of an sRANKL inhibitor like this compound.

To more directly assess the in vivo effects of inhibiting sRANKL, models of bone loss induced by the administration of exogenous sRANKL are utilized. nih.govorthobullets.com These models can be established rapidly, often within days, by injecting a soluble form of RANKL, such as a glutathione-S-transferase (GST)-RANKL fusion protein, or by using an adenovirus vector expressing sRANKL (Ad-sRANKL). nih.govwjgnet.com These methods lead to a rapid increase in osteoclast activity and significant bone loss. orthobullets.comwjgnet.com

In these models, the efficacy of an inhibitor like this compound is evaluated by its ability to prevent or rescue the bone loss phenotype induced by sRANKL administration. bmbreports.org Similar to the OVX models, μCT analysis of bone microarchitecture and measurement of serum bone turnover markers are the primary methods for assessing the compound's effectiveness. bmbreports.orgwjgnet.com These models are particularly useful for confirming that the in vivo effects of the compound are directly attributable to the inhibition of the sRANKL pathway. plos.org

Osteopetrosis Models

Osteopetrosis encompasses a group of genetic disorders characterized by a failure of osteoclasts, the cells responsible for bone resorption, leading to an increase in bone mass and density. biologists.comoup.com Mutations that impair the function of Receptor Activator of Nuclear Factor kappa-Β Ligand (RANKL) are a known cause of osteoclast-poor osteopetrosis. biologists.com In these forms of the disease, the differentiation of osteoclast precursors is hindered. biologists.com

Preclinical studies using mouse models of osteopetrosis have been instrumental in understanding the disease and exploring potential therapies. For instance, mouse models with deficiencies in RANKL (Tnfsf11-/- mice) exhibit features of the disease. biologists.com Research has explored RANKL replacement therapy in these models. Subcutaneous delivery of recombinant soluble RANKL (sRANKL) for one month in Tnfsf11-/- mice significantly improved bone defects. biologists.com Another approach involved the subcutaneous implantation of a bio-device containing primary osteoblasts on a scaffold, which released sRANKL and promoted osteoclastogenesis in Tnfsf11-/- mice. biologists.com The administration of a neutralizing anti-mouse RANKL antibody in normal mice can also induce an osteopetrotic phenotype by markedly increasing bone mass and decreasing osteoclast numbers and surface area. wjgnet.comnih.gov These models provide a platform to test the efficacy of compounds like this compound, which are designed to modulate the RANKL pathway.

Role in Pathological Osteolysis Associated with Malignancies

Pathological osteolysis, or bone destruction, is a common and severe complication of various cancers that have metastasized to the bone, including multiple myeloma, breast cancer, and prostate cancer. cancernetwork.comjci.org This process is largely driven by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. cancernetwork.com A key player in this imbalance is the RANKL/RANK/OPG signaling pathway. cancernetwork.com Tumor cells in the bone microenvironment can either directly produce RANKL or stimulate surrounding cells, like osteoblasts and stromal cells, to increase their expression of RANKL. jci.orgashpublications.org This heightened level of RANKL leads to excessive osteoclast activation and subsequent bone destruction. cancernetwork.com

Multiple myeloma is a hematologic malignancy characterized by the uncontrolled proliferation of plasma cells in the bone marrow and is almost always associated with severe bone disease, including osteolytic lesions and osteoporosis. plos.orgmdpi.com The 5T murine myeloma models, such as the 5T2MM and 5T33MM, are syngeneic models that originated spontaneously in C57BL/KaLwRij mice and are widely used to study the disease as they closely mimic many aspects of human multiple myeloma. plos.orgnih.govfrontiersin.org

The 5T2MM model is particularly known for inducing characteristic osteolytic bone disease. plos.orgfrontiersin.org Mice bearing 5T2MM cells develop osteolytic lesions, exhibit a loss of trabecular bone, and have an increased number of osteoclasts on the bone surface. plos.orgnih.gov A key finding in these mice is the elevated level of circulating soluble RANKL (sRANKL), while osteoprotegerin (OPG) levels remain unchanged. plos.orgnih.govnih.gov This strongly suggests that sRANKL produced by the myeloma cells plays a direct role in the development of generalized bone loss. plos.orgnih.govnih.gov

In contrast, the 5T33MM model is considered more aggressive in terms of tumor growth but does not typically cause osteolytic bone disease. plos.orgfrontiersin.orgresearchgate.net In mice with 5T33MM cells, there are no significant changes in osteoclast surface or trabecular bone volume, and sRANKL is undetectable in their serum. plos.orgnih.gov The difference in the bone phenotype between the 5T2MM and 5T33MM models highlights the critical role of sRANKL in mediating myeloma-induced bone destruction. plos.orgresearchgate.net The 5T2MM model, therefore, serves as a valuable preclinical tool to evaluate the efficacy of inhibitors targeting the sRANKL pathway. mdpi.com

| Model | Key Characteristics | Bone Phenotype | sRANKL Levels | Relevance |

|---|---|---|---|---|

| 5T2MM | Spontaneously developed in C57BL/KaLwRij mice; slow tumor progression. frontiersin.org | Develops osteolytic bone lesions, increased osteoclasts, and reduced trabecular bone volume. plos.orgnih.gov | Increased circulating levels. plos.orgnih.govnih.gov | Represents early human disease with characteristic bone disease. frontiersin.org |

| 5T33MM | Spontaneously developed in C57BL/KaLwRij mice; rapid tumor growth. frontiersin.org | No significant osteolytic lesions or changes in osteoclast numbers. plos.orgfrontiersin.orgnih.gov | Undetectable in serum. plos.orgnih.gov | Represents an aggressive form of myeloma without prominent bone disease. frontiersin.org |

Bone metastasis is a frequent complication of prostate cancer, often leading to a mix of osteolytic (bone-destroying) and osteoblastic (bone-forming) lesions. cancernetwork.comfrontiersin.org Even in predominantly osteoblastic metastases, evidence suggests that an initial phase of osteoclastic bone resorption is necessary for the subsequent bone formation. jci.org The RANKL/RANK signaling pathway is implicated in this process. aacrjournals.org

Animal models are crucial for studying the mechanisms of prostate cancer bone metastasis and for evaluating potential therapies. nih.gov Commonly used models involve the injection of human prostate cancer cell lines, such as PC-3 and LNCaP, into immunodeficient mice. frontiersin.orgnih.gov Studies have shown that prostate cancer cells can produce sRANKL, which directly induces osteoclastogenesis. jci.org For example, conditioned medium from LNCaP and its derivative C4-2B cells, which cause mixed osteoblastic and osteolytic lesions, was found to contain sRANKL and induce osteoclast formation in vitro. jci.org

Blocking the RANKL pathway has shown therapeutic promise in these preclinical models. aacrjournals.org For instance, the administration of osteoprotegerin (OPG), a natural decoy receptor for RANKL, has been shown to inhibit osteoclastogenesis and prevent the establishment and growth of prostate tumors in the bone of mice. jci.orgjci.org These findings underscore the importance of the RANKL pathway in prostate cancer bone metastasis and provide a strong rationale for the evaluation of sRANKL inhibitors like this compound in these models.

Studies in Multiple Myeloma Bone Disease Models (e.g., 5T2MM, 5T33MM murine models)

Implications in Periodontitis-Induced Bone Resorption

Periodontitis is a chronic inflammatory disease that leads to the destruction of the tissues supporting the teeth, including the alveolar bone. nih.govnih.gov A central mechanism in this bone loss is the increased activity of osteoclasts, which is driven by the RANKL/RANK/OPG signaling pathway. nih.govnih.gov In periodontal disease, the local inflammatory environment leads to an upregulation of RANKL expression. nih.govtandfonline.com

The primary sources of RANKL in periodontal lesions are immune cells, particularly activated T and B lymphocytes. nih.govtandfonline.commdpi.com These cells, along with other cells like gingival fibroblasts and epithelial cells, contribute to an elevated RANKL/OPG ratio, which favors bone resorption. tandfonline.commdpi.com Soluble RANKL (sRANKL) is found in the gingival crevicular fluid of patients with periodontitis, and its levels are positively correlated with the severity of the disease. aai.org

The enzyme TNF-α–converting enzyme (TACE) has been identified as a key sheddase that cleaves membrane-bound RANKL from the surface of lymphocytes, releasing sRANKL. aai.org This sRANKL is biologically active and can induce osteoclastogenesis. aai.org Studies have shown that inhibiting TACE or neutralizing RANKL can reduce osteoclast formation in vitro. aai.org Given the critical role of sRANKL in driving bone resorption in periodontitis, inhibitors targeting this molecule, such as this compound, could have significant therapeutic implications for managing periodontal bone loss.

Exploration of this compound in Non-Skeletal Disease Contexts

Functional Restoration of Beta-Cells and Apoptosis Inhibition in Type 2 Diabetes Mellitus Models

Recent research has uncovered a potential role for the RANKL/RANK pathway in the pathophysiology of type 2 diabetes mellitus (T2DM). nih.gov T2DM is characterized by beta-cell dysfunction and a progressive loss of beta-cell mass, leading to insufficient insulin (B600854) secretion. e-dmj.org

In a study utilizing a T2DM model in SD rats, established through a high-fat diet and streptozotocin (B1681764) injections, the administration of this compound demonstrated a protective effect on pancreatic beta-cells. nih.gov The compound was shown to ameliorate pancreatic tissue damage and reduce the apoptosis of beta-cells induced by high glucose. nih.gov This led to an improvement in insulin secretion levels. nih.gov

Furthermore, this compound was found to mitigate the functional decline of beta-cells exposed to high glucose. nih.gov This was evidenced by the increased expression of key beta-cell function markers, including PDX-1 (pancreatic duodenal homeobox 1), BETA2 (beta-2 adrenoceptors), INS-1 (insulin 1), and INS-2 (insulin 2). nih.gov

Mechanistic investigations in RINm5F cells, a rat insulinoma cell line used as an in vitro model, revealed that this compound, in combination with the deletion of TRAF3 (Tumor necrosis factor receptor-associated factor 3), reduced the activity of downstream signaling molecules NIK, NF-κB2, and RelB. nih.gov Both the inhibition of RANKL with this compound and the silencing of TRAF3 individually had a protective effect against high glucose-induced apoptosis, with their combined action showing a more pronounced inhibitory effect. nih.gov These findings suggest that targeting the RANKL/RANK pathway with inhibitors like this compound could be a potential therapeutic strategy to preserve beta-cell function and prevent apoptosis in T2DM. nih.gov

| Model System | Key Findings with this compound | Mechanism of Action |

|---|---|---|

| T2DM Rat Model (High-fat diet + STZ) | Ameliorated pancreatic tissue damage, mitigated beta-cell apoptosis, improved insulin secretion. nih.gov | Not explicitly detailed in the in vivo model. |

| RINm5F cells (in vitro) | Mitigated functional decline in high glucose, increased expression of PDX-1, BETA2, INS-1, and INS-2. nih.gov | In combination with TRAF3 deletion, reduced activity of NIK, NF-κB2, and RelB. nih.gov |

Assessment in Malignancy Progression Models (e.g., Non-Small Cell Lung Cancer)

The receptor activator of nuclear factor-κB ligand (RANKL) signaling pathway is a critical component in the progression of non-small cell lung cancer (NSCLC), particularly in the context of bone metastasis. nih.gov Tumor cells in NSCLC can secrete substances that promote the formation of osteoclasts, the cells responsible for bone resorption. nih.gov This process, in turn, releases growth factors from the bone matrix that further fuel tumor growth, creating a "vicious cycle." nih.gov

The RANKL/RANK/OPG system's dysregulation is a key factor in the metastatic potential of NSCLC to bone. researchgate.net Research has shown an upregulation of RANKL, RANK, and OPG expression in NSCLC cell lines and tumor tissues with bone metastasis. researchgate.net This increased expression correlates with a higher metastatic potential. researchgate.net In vitro and in vivo experiments have demonstrated that recombinant human RANKL can enhance the migration and invasion abilities of NSCLC cells. researchgate.net This effect is impaired by the addition of osteoprotegerin (OPG), a natural decoy receptor for RANKL. researchgate.net

Given the crucial role of the RANKL pathway in NSCLC progression and metastasis, inhibitors of this pathway are of significant interest. While direct studies on "this compound" in NSCLC models are not yet widely published, the established importance of RANKL makes it a compelling target for such inhibitors. The therapeutic potential of targeting this pathway is underscored by the observation that elevated sRANKL levels are a significant prognostic marker in NSCLC. nih.govnih.gov

Table 1: Role of RANKL in NSCLC Progression

| Feature | Observation in NSCLC | Reference |

|---|---|---|

| RANKL Expression | Found in primary lung tumors and correlated with increased tumor growth. | nih.gov |

| Bone Metastasis | Essential for osteolytic activity induced by NSCLC cells. | nih.gov |

| Prognostic Value | Higher sRANKL levels in BALF are associated with shorter overall survival. | nih.gov |

| Metastatic Potential | Upregulated RANKL expression is linked to higher metastatic potential to bone. | researchgate.net |

| Cellular Effects | Enhances migration and invasion of NSCLC cells. | researchgate.net |

Potential Role in Vascular Calcification Pathways

Vascular calcification, the deposition of minerals in blood vessels, is an active, cell-regulated process that shares similarities with bone mineralization. mdpi.comahajournals.org The RANKL/RANK/OPG signaling axis is a key regulator of this process. mdpi.comresearchgate.net RANKL can promote the osteogenic differentiation of vascular smooth muscle cells (VSMCs), a critical step in the progression of vascular calcification. mdpi.comresearchgate.net

Specifically, RANKL has been shown to directly increase the calcification of VSMCs in a dose-dependent manner. ahajournals.org This effect is mediated through its receptor, RANK, and involves the increased production of bone morphogenetic protein 4 (BMP4). mdpi.comahajournals.org The binding of RANKL to RANK on VSMCs activates signaling pathways, such as the NF-κB pathway, which drives the cells towards an osteogenic phenotype. ahajournals.org This leads to the synthesis of bone-related proteins and the mineralization of the arterial matrix. researchgate.net

Conversely, osteoprotegerin (OPG), the decoy receptor for RANKL, can inhibit this process. ahajournals.org Studies have shown that the presence of OPG abolishes the increase in VSMC calcification induced by RANKL. ahajournals.org The balance between RANKL and OPG is therefore critical in maintaining vascular health. An increase in the RANKL/OPG ratio is often associated with increased vascular calcification. mdpi.com

While specific studies on "this compound" in vascular calcification models are not detailed in the provided search results, the established role of RANKL in promoting this pathology suggests that a selective inhibitor of soluble RANKL could have therapeutic potential. By blocking the pro-calcific effects of sRANKL on vascular cells, such an inhibitor might help to prevent or slow the progression of vascular calcification.

Table 2: sRANKL's Role in Vascular Calcification

| Cellular/Molecular Event | Effect of sRANKL | Reference |

|---|---|---|

| VSMC Calcification | Increases in a dose-dependent manner. | ahajournals.org |

| Osteogenic Differentiation | Promotes the differentiation of VSMCs. | mdpi.comresearchgate.net |

| Signaling Pathway | Activates the NF-κB pathway in VSMCs. | ahajournals.org |

| Interaction with OPG | Pro-calcific effects are inhibited by OPG. | ahajournals.org |

Assessment of Selective Inhibition and Immunological Considerations

Distinguishing between Soluble and Membrane-Bound RANKL Inhibition Effects

RANKL exists in two forms: a soluble form (sRANKL) and a membrane-bound form (mRANKL). nih.govspandidos-publications.com While both forms are involved in bone metabolism, they may have distinct roles in the immune system. A key challenge in targeting the RANKL pathway has been to inhibit the pathological effects of sRANKL, such as those seen in osteoporosis and potentially cancer metastasis, without interfering with the physiological functions of mRANKL, which is important for immune responses. nih.govresearchgate.net

Recent research has led to the discovery of small molecule inhibitors, such as the compound designated S3-15, that can selectively target a binding site on sRANKL that is not present on its membrane-bound counterpart. nih.govresearchgate.net This selectivity is achieved by exploiting conformational differences between the two forms of RANKL. researchgate.net Molecular dynamics simulations have revealed a binding site that allows for the specific interruption of the sRANKL-RANK interaction, leaving the mRANKL-RANK interaction intact. nih.govresearchgate.net

The ability to selectively inhibit sRANKL is significant because it offers the potential to treat diseases driven by excess sRANKL without causing the undesirable immunosuppressive effects that might arise from blocking all RANKL activity. nih.gov For example, a selective sRANKL inhibitor has been shown to have anti-osteoporotic effects without causing immunosuppression in preclinical models. nih.govresearchgate.net This targeted approach represents a significant advancement over non-selective inhibitors, which could impact the crucial roles of mRANKL in immune cell function.

Evaluation of Immunomodulatory Profile and Avoidance of Immunosuppression

The RANKL/RANK signaling pathway is deeply integrated into the immune system, playing roles in lymph node development, lymphocyte differentiation, and dendritic cell (DC) survival. frontiersin.org Consequently, broad inhibition of this pathway carries the risk of immunosuppression. However, a selective inhibitor of sRANKL, like the conceptual "this compound" based on compounds like S3-15, is designed to avoid such side effects. nih.gov

The rationale for this approach is that while sRANKL is implicated in pathological processes like osteoporosis and cancer metastasis, mRANKL is crucial for normal immune function, including T-cell and B-cell activity. nih.govresearchgate.net By specifically targeting sRANKL, it is possible to achieve therapeutic benefits in bone and other tissues while preserving the integrity of the immune system. nih.gov

Preclinical studies with selective sRANKL inhibitors have demonstrated that they can exert their desired therapeutic effects, such as inhibiting osteoclastogenesis, without causing immunosuppression. nih.govresearchgate.net This is a critical advantage, as therapies that broadly suppress the immune system can leave patients vulnerable to infections and other complications. The development of selective sRANKL inhibitors, therefore, represents a promising strategy for treating a range of diseases with a more favorable safety profile. nih.govresearchgate.net

Table 3: Selective Inhibition of sRANKL vs. mRANKL

| Feature | sRANKL Inhibition | mRANKL Inhibition | Reference |

|---|---|---|---|

| Therapeutic Target | Pathological processes (e.g., osteoporosis, metastasis). | Not typically a therapeutic target due to physiological roles. | nih.gov |

| Mechanism | Small molecules binding to a unique site on sRANKL. | Broad-spectrum RANKL inhibitors. | nih.govresearchgate.net |

| Immunological Impact | Avoids immunosuppression by preserving mRANKL function. | Potential for immunosuppression due to interference with immune cell function. | nih.govresearchgate.net |

| Preclinical Outcome | Anti-osteoporotic effects without immune side effects. | Not applicable for selective inhibitors. | nih.govresearchgate.net |

Advancements in Osteoporosis Research: The Rational Design of this compound and its Analogues

The development of targeted therapies for bone diseases like osteoporosis has been significantly advanced by understanding the molecular interactions that govern bone remodeling. nih.govnih.gov A key pathway involves the soluble Receptor Activator of Nuclear Factor kappa-B Ligand (sRANKL), which promotes the formation and activation of osteoclasts, the cells responsible for bone resorption. nih.govjst.go.jp Inhibiting the interaction between sRANKL and its receptor, RANK, presents a promising therapeutic strategy. nih.gov Research into a novel class of small-molecule inhibitors, represented by this compound and its analogues, showcases a sophisticated approach to structure-based drug design aimed at selectively disrupting this pathway. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Design Strategies for Srankl in 3 Analogues

The design and optimization of the sRANKL-IN-3 series of inhibitors were guided by a meticulous process of rational drug design, beginning with the identification of a unique binding site on sRANKL and progressing through iterative cycles of design, synthesis, and testing. nih.govwikipedia.org

The foundation of the sRANKL inhibitor program was the identification of critical chemical features, or a pharmacophore, necessary for biological activity. Through the study of a lead compound, S3, and its subsequent analogues, researchers established key structure-activity relationships (SAR). nih.gov

The binding model reveals that these inhibitors are typically negatively charged molecules. researchgate.net This characteristic is crucial as they are designed to fit into a positively charged region on the sRANKL protein surface. researchgate.net The pharmacophore, therefore, includes negatively charged or partially negatively charged atoms strategically positioned to maximize electrostatic interactions with the target site. researchgate.net The core structure, exemplified by the optimized analogue S3-15, features a pyridine (B92270) ring and a benzene (B151609) ring, whose aromatic protons are directly involved in the interaction with sRANKL. researchgate.net Furthermore, because the target, sRANKL, is a soluble protein in circulation, a degree of hydrophilicity was identified as a desirable feature for the inhibitors to minimize absorption by cells and maximize interaction with the target in the bloodstream. nih.gov

Computational methods were indispensable in discovering and validating the therapeutic target for this compound and its analogues. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to another (receptor) to form a stable complex. jscimedcentral.com

Researchers utilized molecular dynamics (MD) simulations to study the thermal fluctuations of both soluble RANKL (sRANKL) and membrane-bound RANKL (mRANKL). nih.gov These simulations revealed a unique, druggable binding site on sRANKL that is not present on mRANKL, providing a basis for designing selective inhibitors that would not cause undesirable immunosuppressive effects. nih.gov

Subsequent molecular docking studies were performed to predict how inhibitors from this series bind within this newly identified site. nih.govresearchgate.net The binding model for the potent analogue S3-15 shows it residing at the intersection of two sRANKL monomers. researchgate.net The model demonstrates that the inhibitor physically blocks the key residues on RANKL that are essential for its interaction with the RANK receptor, thereby preventing the signaling cascade that leads to osteoclast formation. researchgate.net These in silico experiments were crucial for visualizing the binding hypothesis and guiding the chemical optimization of the lead compounds. nih.govresearchgate.net

Following the identification of an initial hit compound, S3, a program of chemical synthesis and derivatization was undertaken to optimize its properties. nih.gov The goal was to improve upon the lead compound's activity, binding affinity, and solubility. nih.govresearchgate.net This process involved creating a series of analogues where different chemical groups were systematically added to or modified on the core structure.

The optimization from compound S3 to more advanced analogues like S3-05 and S3-15 demonstrates a clear strategy of derivatization. nih.gov By exploring the structure-activity relationship, researchers were able to enhance the inhibitor's performance significantly. nih.gov The resulting compounds were evaluated for their ability to inhibit osteoclast (OC) formation, their direct binding affinity to sRANKL via surface plasmon resonance (SPR), and their aqueous solubility. nih.govresearchgate.net This iterative process of synthesis and testing is a cornerstone of modern medicinal chemistry. lindushealth.com

Below is an interactive data table summarizing the optimization of the S3 series of compounds, to which this compound belongs.

| Compound Name | Osteoclast Inhibition (IC₅₀) | Binding Affinity (K D) | Solubility (µg/mL) |

| S3 | 22.3 µM | 1.8 µM | 11.2 |

| S3-05 | 1.1 µM | 0.8 µM | 13.5 |

| S3-15 | 0.2 µM | 0.1 µM | 20.3 |

Data sourced from Huang et al., 2022. nih.govresearchgate.net IC₅₀ represents the concentration at which the compound inhibits 50% of osteoclast formation. K D (dissociation constant) represents the binding affinity, where a lower value indicates a stronger bond.

The development of the this compound series is a clear example of structure-based drug design, an approach that relies on the three-dimensional structure of the biological target to guide the creation of new medicines. nih.govwikipedia.org The entire discovery process was enabled by the structural knowledge of sRANKL. nih.gov

The initial step was the identification of a selective binding site on sRANKL using computational tools. nih.gov This structural insight allowed for the design of molecules that specifically target the soluble form of RANKL over the membrane-bound form, a critical factor for enhancing selectivity and avoiding potential side effects. nih.gov The subsequent optimization of the lead compound S3 into more effective inhibitors like S3-15 was achieved by iteratively refining the molecule's fit within this binding pocket. nih.govresearchgate.net The binding models showed how derivatives could form more favorable interactions, leading to enhanced potency (lower IC₅₀) and tighter binding (lower K D). nih.govresearchgate.net This strategy of using structural information to improve potency and selectivity is a powerful paradigm in modern drug discovery. lindushealth.com

Advanced Methodological Approaches Employed in Srankl in 3 Research

In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo studies have been fundamental in characterizing the direct effects of sRANKL-IN-3 on cellular processes and protein interactions.

Cellular Assays for Osteoclastogenesis and Cell Viability (e.g., TRAP staining, TUNEL analysis)

The primary in vitro effect of this compound on bone cells is the inhibition of osteoclastogenesis, the process of osteoclast formation. This has been demonstrated in a dose-dependent manner. researchgate.net A key technique to visualize and quantify osteoclasts is Tartrate-Resistant Acid Phosphatase (TRAP) staining . Mature osteoclasts are rich in TRAP, and staining for this enzyme allows researchers to count the number of multinucleated osteoclasts, a critical measure of osteoclast differentiation. researchgate.netresearchgate.net

To assess the impact of this compound on cell viability, particularly its ability to induce programmed cell death (apoptosis) in mature osteoclasts, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) analysis is employed. This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Studies have shown that this compound significantly increases apoptosis in mature osteoclasts. researchgate.net

| Assay | Purpose in this compound Research | Key Finding |

| TRAP Staining | To quantify the formation of mature osteoclasts. | This compound inhibits osteoclastogenesis in a dose-dependent manner. researchgate.net |

| TUNEL Analysis | To measure the induction of apoptosis (cell death) in mature osteoclasts. | This compound induces apoptosis in mature osteoclasts. researchgate.net |

Protein-Protein Interaction Analysis (e.g., Surface Plasmon Resonance, Pull-down Assays)

Understanding the direct molecular interactions of this compound is crucial to confirming its mechanism of action. Surface Plasmon Resonance (SPR) has been utilized to measure the binding affinity between this compound and its target, soluble RANKL (sRANKL). researchgate.netresearchgate.netnih.gov SPR detects changes in the refractive index on a sensor chip as molecules bind, allowing for the real-time analysis of binding kinetics and affinity (KD). researchgate.netresearchgate.netnih.gov These experiments have confirmed that this compound has a high binding affinity for sRANKL. researchgate.net

Pull-down assays provide further evidence of this specific interaction. In these experiments, a "bait" protein (a biotinylated derivative of this compound) is used to "pull down" its binding partner (sRANKL) from a complex mixture of proteins, such as cell culture supernatants. nih.govresearchgate.net Subsequent analysis, often by Coomassie blue staining or Western blot, confirms the identity of the captured protein. Pull-down assays have demonstrated that this compound selectively binds to sRANKL. nih.govresearchgate.net

| Technique | Application in this compound Research | Result |

| Surface Plasmon Resonance (SPR) | To determine the binding affinity and kinetics of this compound to sRANKL. | Confirmed high binding affinity of this compound to sRANKL. researchgate.netresearchgate.net |

| Pull-down Assay | To confirm the selective binding of this compound to sRANKL in a protein mixture. | Showed that a biotinylated form of this compound (S3-15B) can bind to sRANKL. nih.govresearchgate.net |

Gene and Protein Expression Quantification (e.g., qRT-PCR, Western Blotting)

To understand how this compound affects cellular function at the molecular level, researchers have used quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) and Western Blotting .

qRT-PCR is used to measure the expression levels of specific genes. In the context of this compound research, it has been used to show that the compound suppresses the expression of key osteoclast marker genes. researchgate.net

Western Blotting is employed to detect and quantify specific proteins, particularly those involved in signaling pathways. Treatment with this compound has been shown to suppress the RANKL-mediated activation of critical signaling pathways, including the NF-κB and MAPK pathways. researchgate.net This is observed by measuring the levels of phosphorylated (activated) forms of key proteins in these cascades.

In Vivo Animal Models and Imaging Techniques

While in vitro studies provide mechanistic insights, in vivo animal models are essential for evaluating the physiological effects of this compound.

Utilization of Transgenic and Gene Knockout Animal Models (e.g., sRANKL-TG mice, RANKL-deficient mice)

To date, published research on this compound has primarily utilized ovariectomy-induced osteoporosis models in rats and mice to demonstrate its anti-osteoporotic effects. researchgate.netnih.gov While research on RANKL has extensively used sRANKL transgenic (sRANKL-TG) mice , which overexpress soluble RANKL and develop osteoporosis, and RANKL-deficient mice , which exhibit severe osteopetrosis (increased bone density) due to a lack of osteoclasts, specific studies detailing the administration of this compound to these particular transgenic or knockout models have not been reported in the reviewed literature. researchgate.netresearchgate.net Such studies would be valuable for further dissecting the specific role of soluble RANKL in bone pathologies and the precise in vivo mechanism of this compound.

Advanced Imaging Modalities (e.g., Micro-Computed Tomography for bone morphometry)

Micro-computed tomography (micro-CT) is a high-resolution 3D imaging technique that has been instrumental in assessing the in vivo efficacy of this compound. researchgate.netnih.govresearchgate.net It allows for the detailed, non-destructive analysis of bone microarchitecture. In studies involving ovariectomized (OVX) rats and mice, micro-CT scans of the femur have been used to quantify the effects of this compound treatment on bone structure. researchgate.netnih.gov

The analysis of micro-CT images provides critical bone morphometry parameters. Treatment with this compound has been shown to significantly improve these parameters in osteoporotic animal models, indicating a preservation of bone integrity. researchgate.netnih.gov

Table of Micro-CT Bone Morphometry Parameters Improved by this compound:

| Parameter | Description | Effect of this compound Treatment |

| BV/TV (%) | Bone Volume/Total Volume: The percentage of the total volume of a region of interest that is occupied by bone tissue. | Increased, indicating a higher bone mass relative to the total volume. researchgate.netnih.gov |

| Tb.Th (mm) | Trabecular Thickness: The average thickness of the trabeculae (the small, strut-like structures in spongy bone). | Increased, suggesting stronger, thicker trabecular struts. researchgate.netnih.gov |

| Tb.N (1/mm) | Trabecular Number: The number of trabeculae per unit length. | Increased, indicating a more interconnected and dense trabecular network. researchgate.netnih.gov |

| Tb.Sp (mm) | Trabecular Separation: The average distance between trabeculae. | Decreased, signifying a more compact and less porous bone structure. researchgate.netnih.gov |

These advanced methodological approaches have collectively provided a comprehensive understanding of this compound's profile as a selective inhibitor of soluble RANKL, demonstrating its ability to block osteoclast formation and function, and translating these cellular effects into a tangible anti-osteoporotic benefit in preclinical animal models.

Biochemical and Immunological Assays

Biochemical and immunological assays are fundamental in characterizing the biological activity of this compound. These methods allow for the direct measurement of protein concentrations and the visualization of protein expression within tissues, providing critical data on the compound's effects.

Enzyme-Linked Immunosorbent Assays (ELISA) for Soluble Protein Quantification (e.g., sRANKL, OPG)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the levels of soluble proteins such as sRANKL and its natural decoy receptor, Osteoprotegerin (OPG), in biological samples. mybiosource.comtermedia.pl This method is based on the specific binding of antibodies to their target antigens and a subsequent enzymatic reaction that produces a measurable color change. mybiosource.com The intensity of the color is proportional to the concentration of the protein in the sample.

In research contexts relevant to sRANKL inhibitors, ELISA is indispensable for several reasons:

Monitoring Disease States: Elevated levels of sRANKL are associated with various pathological conditions, including osteoporosis, rheumatoid arthritis, and certain cancers. mdpi.com ELISA can be used to measure sRANKL concentrations in patient sera to understand disease progression and to stratify patient populations in clinical studies. mdpi.comtandfonline.com For instance, studies have shown significantly higher serum levels of sRANKL in patients with multiple myeloma, which correlate with the stage of the disease and the extent of bone lesions. termedia.plmdpi.com

Assessing Therapeutic Efficacy: By measuring the levels of sRANKL and OPG before and after treatment with a compound like this compound, researchers can assess the compound's ability to modulate this critical signaling pathway. nih.gov

Understanding Biomarker Correlations: ELISA data enables the correlation of sRANKL and OPG levels with other biomarkers of disease activity or iron status, providing a more comprehensive picture of the pathological state. tandfonline.com

The reliability of ELISA is underscored by its sensitivity and specificity. Commercially available ELISA kits can detect sRANKL concentrations at very low levels, often with a detection limit in the picomolar (pmol/L) or picogram per milliliter (pg/mL) range. termedia.plnih.gov The intra-assay and inter-assay coefficients of variation are typically low, ensuring the reproducibility of the results. nih.gov

| Parameter | sRANKL | OPG | Reference |

| Median Normal Value (Women) | 0.37 pmol/L | - | nih.gov |

| Normal Range (Serum) | - | 0.65–4.2 pmol/L | nih.gov |

| Detection Limit | 0.001 pmol/L | - | nih.gov |

| Intra-assay CV | 8% | 6% | nih.gov |

| Inter-assay CV | 6% | 8% | nih.gov |

| Assay Sensitivity (MM Study) | 8 pg/ml | 2.8 pg/ml | termedia.pl |

| Linear Range (MM Study) | - | 2.2-600 pg/ml | termedia.pl |

Immunohistochemistry for Tissue-Level Expression Analysis

Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and location of specific proteins within tissue samples. nih.gov This method involves the use of antibodies that bind specifically to the target protein, followed by a detection system that allows for the visualization of the antibody-antigen complex under a microscope.

In the context of this compound research, IHC can provide valuable insights into:

Cellular Source of sRANKL: IHC can identify which cell types within a tissue are expressing RANKL. For example, it can be used to confirm the expression of RANKL in osteoblasts and bone marrow stromal cells. nih.govwikipedia.org

Tissue Distribution: This technique allows for the examination of RANKL expression across different tissues, which is crucial for understanding its physiological and pathological roles. wikipedia.org

Effect of Inhibitors on Tissue Microenvironment: Researchers can use IHC to observe changes in the tissue microenvironment following treatment with a sRANKL inhibitor. For instance, in a study on type 2 diabetes, IHC was used to detect insulin (B600854) expression and analyze islet morphology, demonstrating that this compound could ameliorate pancreatic tissue damage. nih.gov

Computational and Bioinformatic Tools

Computational and bioinformatic tools have become indispensable in modern drug discovery, including in the research of sRANKL inhibitors. These methods allow for the simulation of molecular interactions and the development of predictive models, which can significantly accelerate the identification and optimization of lead compounds.

Molecular Dynamics Simulations and Binding Site Prediction

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org In the context of this compound, MD simulations are employed to:

Identify Druggable Binding Pockets: By simulating the dynamics of the sRANKL protein, researchers can identify potential binding sites for small molecule inhibitors. nih.govresearchgate.net One study successfully used MD simulations to identify a selective binding site on sRANKL that is distinct from the binding site on membrane-bound RANKL (mRANKL). nih.gov

Analyze Binding Modes: Once a potential inhibitor is identified, MD simulations can be used to study its binding mode in detail. nih.gov This includes identifying the key amino acid residues involved in the interaction and understanding the stability of the protein-ligand complex. nih.govresearchgate.net

Understand Conformational Changes: These simulations can reveal how the binding of an inhibitor alters the conformation of the sRANKL protein, which is crucial for understanding its mechanism of action. acs.org

For example, a study focusing on a selective sRANKL inhibitor, S3-15, utilized 100 ns MD simulations to investigate the differences between sRANKL and mRANKL, leading to the identification of a druggable binding pocket near key residues for RANK interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.orgsemanticscholar.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. neovarsity.org

The workflow of QSAR modeling typically involves:

Data Preparation: A dataset of compounds with known chemical structures and biological activities is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Feature Selection: A subset of the most relevant descriptors is selected to build the model. neovarsity.org

Model Building: A mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and neural networks. neovarsity.orgresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation sets. semanticscholar.org

In the context of this compound research, QSAR models can be used to:

Predict the activity of new, untested compounds. neovarsity.org

Guide the design of more potent and selective inhibitors.

Provide insights into the structural features that are important for biological activity. semanticscholar.org

While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are highly applicable to the optimization of this and other sRANKL inhibitors.

Future Research Trajectories and Translational Outlook for Srankl in 3

Exploration of Novel Therapeutic Applications in Inflammatory and Autoimmune Diseases

The RANKL signaling pathway is a well-established regulator of the immune system and is implicated in the pathophysiology of various inflammatory and autoimmune diseases. tandfonline.comnih.govwikipedia.org While initial research on sRANKL-IN-3 has shown effects in a model of type 2 diabetes by mitigating β-cell apoptosis nih.gov, its potential applications extend to a broader range of conditions characterized by chronic inflammation and immune dysregulation.

Future investigations should focus on evaluating the efficacy of this compound in preclinical models of the following diseases:

Rheumatoid Arthritis (RA): RA is a chronic autoimmune disease that causes joint inflammation and bone erosion. tandfonline.com Elevated levels of sRANKL are found in the serum and synovial fluid of RA patients and are associated with disease activity and bone destruction. researchgate.netmdpi.com Research shows that targeting the RANKL pathway can be a protective strategy for bone in inflammatory conditions. frontiersin.orgfrontiersin.org Therefore, a key research direction is to assess whether this compound can ameliorate disease progression in animal models of RA, focusing on its ability to reduce inflammation and prevent bone erosion.

Inflammatory Bowel Disease (IBD): Patients with IBD have significantly increased levels of sRANKL, suggesting its role in the disease's pathogenesis. ajol.info The RANK/RANKL pathway has been evaluated in IBD, and its inhibition could present a therapeutic strategy. tandfonline.com Studies are needed to determine if this compound can modulate the chronic gastrointestinal inflammation characteristic of diseases like Crohn's disease and ulcerative colitis.

Other Autoimmune Diseases: The RANK/RANKL axis has been implicated in a variety of systemic autoimmune diseases, including Systemic Lupus Erythematosus. tandfonline.comoup.com The pathway's role in T cell homeostasis and the removal of autoreactive T cells suggests that its modulation could be beneficial. tandfonline.com Exploratory studies could uncover the potential of this compound in a wider spectrum of T-cell-mediated autoimmune conditions.

Investigation of Advanced Drug Delivery Systems and Pharmacological Profiles

The clinical potential of a small molecule inhibitor like this compound is highly dependent on its pharmacological properties, including bioavailability, half-life, and targeted delivery. Many promising natural compounds, such as triterpenoids, face hurdles due to low water solubility and extensive metabolism, which can be overcome with advanced drug delivery systems (DDS). mdpi.com

Future research should explore various DDS to optimize the delivery of this compound. These systems aim to improve the pharmacokinetic profile, enhance therapeutic effects, and reduce systemic toxicity. mdpi.comsyvento.com

Potential Drug Delivery Systems for this compound:

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Spherical vesicles made of a lipid bilayer that can encapsulate both water-soluble and lipid-soluble drugs. syvento.com | Improved bioavailability, protection from metabolic degradation, potential for targeted delivery. syvento.com |

| Solid Lipid Nanoparticles (SLN) | Solid lipid core nanoparticles that can encapsulate lipophilic molecules. syvento.com | Controlled and sustained drug release, enhanced stability. mdpi.comsyvento.com |

| Nanostructured Lipid Carriers (NLC) | A modified version of SLNs with a less-ordered lipid matrix, allowing for higher drug loading. syvento.com | Increased drug encapsulation efficiency, reduced potential for drug expulsion during storage. syvento.com |

| Polymeric Micelles | Self-assembling nanosized core-shell structures formed from amphiphilic block copolymers. mdpi.com | Solubilization of poorly soluble drugs, prolonged circulation time. mdpi.com |

A thorough investigation of the pharmacokinetic and pharmacodynamic profiles of this compound, both in its free form and when incorporated into these advanced DDS, is a critical next step.

Synergistic Effects of this compound in Combination Therapy Regimens

Combination therapy is a cornerstone of modern medicine, often providing enhanced efficacy and overcoming drug resistance. The role of the RANKL pathway in diverse pathologies like cancer and autoimmune disease makes its inhibitors prime candidates for combination regimens.

Future research should explore the synergistic potential of this compound with other therapeutic agents. A study has already shown that the combination of this compound and shTRAF3 had a more pronounced inhibitory effect on high glucose-induced apoptosis in a diabetes model. nih.gov

Potential Combination Therapy Strategies:

| Disease Context | Potential Combination Agent | Rationale for Synergy |

|---|---|---|

| Inflammatory Arthritis | TNF-α inhibitors | TNF-α and RANKL are both key cytokines in the pathogenesis of RA; dual inhibition could offer superior control of inflammation and bone erosion. frontiersin.org |

| Breast Cancer | Agonistic Death Receptor 5 (DR5) activators | Targeting RANKL can address bone damage and immunosuppression, while DR5 activation can induce tumor cell apoptosis. nih.gov |

| Multiple Myeloma | Dexamethasone / Thalidomide | Combining a RANKL inhibitor with established myeloma treatments could more effectively improve abnormal bone remodeling. capes.gov.br |

| Various Cancers | Immune Checkpoint Inhibitors (e.g., anti-PD-1) | RANKL inhibition may reverse the tolerogenic profile of tumor-infiltrating dendritic cells, potentially enhancing the antitumor efficacy of checkpoint inhibitors. bmj.com |

These preclinical studies will be vital in identifying the most promising combination strategies to advance into clinical trials.

Development of Biomarkers for Predicting and Monitoring this compound Efficacy in Preclinical Settings

To effectively evaluate the therapeutic efficacy of this compound in preclinical models and eventually in clinical trials, a robust panel of biomarkers is essential. These biomarkers can help in patient stratification, monitoring treatment response, and understanding the biological activity of the drug. Several candidates have already been identified in studies of the RANKL/OPG axis in various diseases. mdpi.comtandfonline.comnih.gov

Future research should focus on validating and qualifying these biomarkers specifically for monitoring this compound activity.

Potential Biomarkers for Monitoring this compound Efficacy:

| Biomarker | Associated Disease(s) | Utility in Monitoring this compound |

|---|---|---|

| sRANKL/OPG Ratio | Rheumatoid Arthritis, Multiple Myeloma, NSCLC, Osteoporosis mdpi.comaacrjournals.orgspandidos-publications.com | A primary marker of pathway inhibition. A significant reduction in the ratio would indicate successful target engagement and therapeutic effect. mdpi.comcapes.gov.br |

| C-Reactive Protein (CRP) | Rheumatoid Arthritis, Inflammatory Conditions tandfonline.comresearchgate.net | A general marker of inflammation. A decrease in CRP levels could indicate a reduction in the inflammatory response mediated by this compound. researchgate.net |

| NF-κB | Inflammatory Bowel Disease ajol.info | As a downstream effector of RANKL signaling, monitoring NF-κB levels could provide a direct measure of the inhibitor's biological activity. ajol.info |

| sRAGE | Rheumatoid Arthritis tandfonline.comtandfonline.com | Positively correlated with sRANKL in RA, sRAGE levels could serve as a surrogate marker for the inflammatory state influenced by the RANKL pathway. tandfonline.com |

| Bone Turnover Markers (e.g., NTX, TRACP-5) | Multiple Myeloma, Osteoporosis aacrjournals.org | Direct indicators of osteoclast activity and bone resorption. A decrease would signify inhibition of bone destruction. aacrjournals.org |

Integrating the measurement of these biomarkers into all preclinical studies of this compound will provide invaluable data on its mechanism of action and therapeutic potential, paving the way for its successful clinical translation.

Q & A

Q. Example Table: Confounding Factors in Bioavailability Studies

| Factor | Impact on Bioavailability | Mitigation Strategy |

|---|---|---|

| Animal Strain | Genetic metabolic variance | Use isogenic strains |

| Administration | Oral vs. IV absorption | Standardize route across studies |

| Diet | Enzyme induction | Control feed composition |

What statistical approaches are optimal for analyzing dose-dependent osteoclastogenesis inhibition by this compound?

Advanced Research Question

Methodological Answer:

- Nonlinear Regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to derive EC50 and Hill slope .

- ANOVA with Post Hoc Tests : Compare inhibition across doses; Tukey’s HSD minimizes Type I errors .

- Bootstrap Resampling : Estimate confidence intervals for small-sample studies (n < 6) .

Pitfalls to Avoid:

- Overfitting data with high-order polynomials.

- Ignoring heteroscedasticity; use weighted regression if variance differs across doses .

How should researchers design longitudinal studies to evaluate this compound’s long-term safety in bone remodeling?

Basic Research Question

Methodological Answer:

Adopt a PICO Framework :

- Population : Ovariectomized rodent models (postmenopausal osteoporosis analog).

- Intervention : Daily oral administration of this compound (dose range: 1–10 mg/kg).

- Comparison : Sham-operated controls and Denosumab-treated cohorts.

- Outcome : Micro-CT bone density (trabecular thickness, BV/TV) at 6/12/18 weeks.

Ethical Compliance:

- Follow ARRIVE 2.0 guidelines for animal reporting .

- Include interim analyses to terminate studies if adverse effects exceed thresholds .

What strategies mitigate bias when synthesizing heterogeneous data on this compound’s off-target effects?

Advanced Research Question

Methodological Answer:

- Blinded Phenotypic Screening : Use high-content imaging to assess off-target apoptosis/necrosis without investigator bias .

- Network Pharmacology : Construct protein interaction networks (e.g., STRING DB) to predict off-target pathways .

- Reporting Standards : Adopt MIAME or CHEMRICHES checklists for transparent data sharing .

Case Study:

A 2024 study reduced bias by pre-registering hypotheses on Open Science Framework before data collection .

How can multi-omics integration improve mechanistic understanding of this compound?

Advanced Research Question

Methodological Answer:

Combine:

- Transcriptomics : RNA-seq of osteoclasts treated with this compound to identify downregulated pathways (e.g., NF-κB, MAPK) .

- Proteomics : SILAC labeling to quantify RANKL-RANK complex disruption .

- Metabolomics : LC-MS to track changes in ATP/ADP ratios (osteoclast energy metabolism) .

Data Integration Tool:

Use Cytoscape for cross-omics network visualization and prioritization of hub targets .

What are the best practices for validating this compound’s specificity in RANKL-binding assays?

Basic Research Question

Methodological Answer:

- Competitive Binding Assays : Co-incubate with excess RANKL to confirm displacement .

- CRISPR Knockout Models : Use RANK<sup>-/-</sup> cells to verify on-target effects .

- Thermal Shift Assay (TSA) : Measure ΔTm to confirm compound-induced RANKL stabilization .

Validation Table:

| Assay Type | Specificity Metric | Acceptable Threshold |

|---|---|---|

| SPR | % Binding Inhibition | ≥90% vs. control |

| CRISPR Validation | Osteoclastogenesis Reduction | ≤10% in RANK<sup>-/-</sup> |

How do researchers address reproducibility challenges in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) modeling?

Advanced Research Question

Methodological Answer:

- Open-Lab Notebooks : Share protocols via platforms like Zenodo to ensure replication .

- Population PK Modeling : Use Monolix to account for inter-study variability in clearance rates .

- Sensitivity Analysis : Identify parameters (e.g., Vd, ka) with the highest impact on model output .

Reproducibility Checklist:

- Report HPLC gradient profiles in detail.

- Standardize bioanalytical methods across labs (e.g., plasma protein binding assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.